1,4-Diazepane-2-carboxylic acid dihydrobromide
Overview
Description
1,4-Diazepane-2-carboxylic acid dihydrobromide, also known as 1,4-diazepane-2-carboxylic acid dihydrobromide (DCB), is a derivative of 1,4-diazepane, a five-membered heterocyclic ring with two nitrogen atoms. It is a white, crystalline solid with a molecular weight of 301.06 g/mol and a melting point of 204-205 °C. DCB is a versatile molecule with many applications in the fields of medicine, biochemistry, and pharmacology. It is used as a reagent for the synthesis of various compounds, and as a starting material for the preparation of other derivatives. It is also used as a catalyst in organic synthesis, and as an intermediate in the synthesis of drugs and other compounds.
Scientific Research Applications
Carboxylic Acids Carboxylic acids are versatile organic compounds used in various fields such as organic synthesis, nanotechnology, and polymers . They are involved in obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of metallic nanoparticles . They are also used in the medical field, pharmacy, and more .
1,4-Diazepines 1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . They have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Scientists are actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines .
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Matrix Metalloproteinases Targeting A study has been conducted on targeting matrix metalloproteinases with novel diazepine substituted cinnamic acid derivatives . Although it’s not specifically about “1,4-Diazepane-2-carboxylic acid dihydrobromide”, it does involve a diazepine derivative. Matrix metalloproteinases (MMPs) are a group of enzymes that degrade the extracellular matrix, a function that has implications in various biological processes and diseases .
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Pharmaceutical Applications 1,4-Diazepines, the class of compounds to which “1,4-Diazepane-2-carboxylic acid dihydrobromide” belongs, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . These compounds could be explored for potential use in the pharmaceutical industries .
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Matrix Metalloproteinases Targeting A study has been conducted on targeting matrix metalloproteinases with novel diazepine substituted cinnamic acid derivatives . Although it’s not specifically about “1,4-Diazepane-2-carboxylic acid dihydrobromide”, it does involve a diazepine derivative. Matrix metalloproteinases (MMPs) are a group of enzymes that degrade the extracellular matrix, a function that has implications in various biological processes and diseases .
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Pharmaceutical Applications 1,4-Diazepines, the class of compounds to which “1,4-Diazepane-2-carboxylic acid dihydrobromide” belongs, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . These compounds could be explored for potential use in the pharmaceutical industries .
properties
IUPAC Name |
1,4-diazepane-2-carboxylic acid;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2BrH/c9-6(10)5-4-7-2-1-3-8-5;;/h5,7-8H,1-4H2,(H,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKDPZBVRJEHBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(NC1)C(=O)O.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazepane-2-carboxylic acid dihydrobromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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